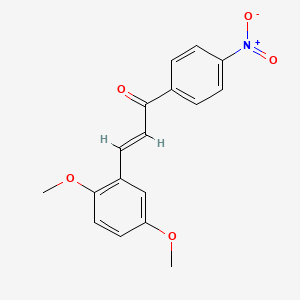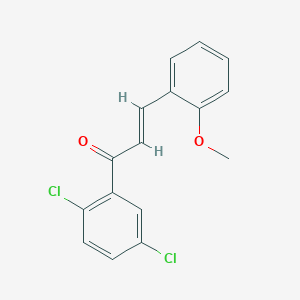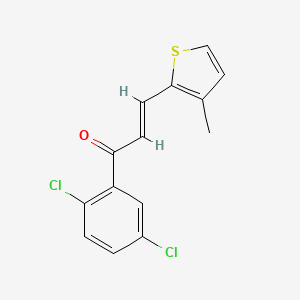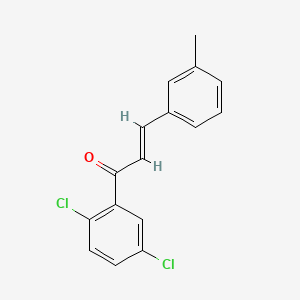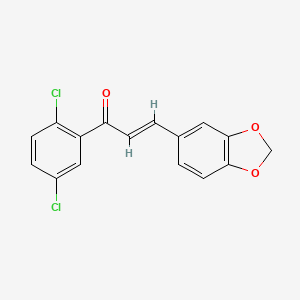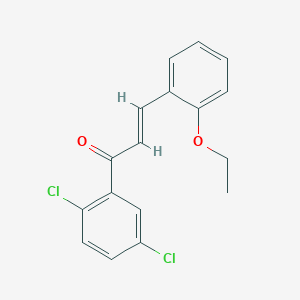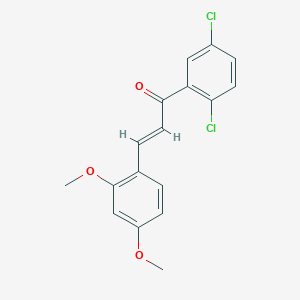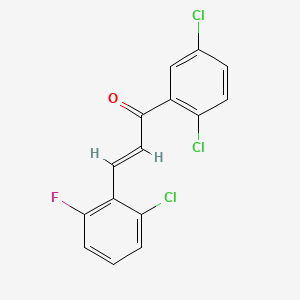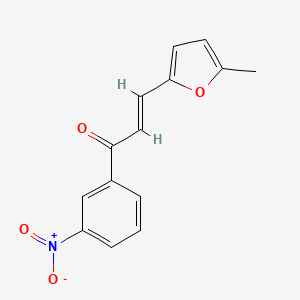
(2E)-1-(3-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(3-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as 3-chloro-2,5-dimethoxyphenylprop-2-en-1-one, is a synthetic organic compound with a wide range of applications in the fields of chemistry, biology, and pharmacology. This compound has attracted considerable attention due to its unique structure, which is composed of a phenyl group and a prop-2-en-1-one scaffold. 3-chloro-2,5-dimethoxyphenylprop-2-en-1-one has been used as a starting material for the synthesis of various heterocyclic compounds and as a drug candidate for the treatment of various diseases.
Applications De Recherche Scientifique
3-chloro-2,5-dimethoxyphenylprop-2-en-1-one has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various heterocyclic compounds, such as quinolines and indoles. It has also been used as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, it has been used as a photolabile protecting group in the synthesis of peptides and proteins.
Mécanisme D'action
The mechanism of action of 3-chloro-2,5-dimethoxyphenylprop-2-en-1-one is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In addition, the compound may act as an agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-2,5-dimethoxyphenylprop-2-en-1-one are not fully understood. However, studies have shown that the compound has an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In addition, the compound may act as an agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-chloro-2,5-dimethoxyphenylprop-2-en-1-one in laboratory experiments include its low cost, its availability, and its stability in a variety of solvents. The compound is also relatively non-toxic and has a low vapor pressure, making it suitable for use in a variety of experiments. However, the compound is volatile and may be difficult to handle in some experiments.
Orientations Futures
The future directions for 3-chloro-2,5-dimethoxyphenylprop-2-en-1-one research include further investigation into its mechanism of action and its potential applications in the treatment of various diseases. In addition, further research into its biochemical and physiological effects is needed to better understand its safety and efficacy. Other potential future directions include the development of novel synthetic methods for the synthesis of 3-chloro-2,5-dimethoxyphenylprop-2-en-1-one and the exploration of its use as a photolabile protecting group in the synthesis of peptides and proteins.
Méthodes De Synthèse
3-chloro-2,5-dimethoxyphenylprop-2-en-1-one can be synthesized in several ways. The most common method involves the reaction of 2,5-dimethoxyphenylprop-2-en-1-one with chlorine in the presence of a base such as potassium carbonate. The reaction yields 3-chloro-2,5-dimethoxyphenylprop-2-en-1-one as the major product. Another method involves the reaction of 2,5-dimethoxyphenylprop-2-en-1-one with sulfur chloride in the presence of a base such as potassium carbonate. This reaction yields 3-chloro-2,5-dimethoxyphenylprop-2-en-1-one as the major product.
Propriétés
IUPAC Name |
(E)-1-(3-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-20-15-7-9-17(21-2)13(11-15)6-8-16(19)12-4-3-5-14(18)10-12/h3-11H,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRCIOKZVWWGEF-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



